molecular formula C30H62 B14438607 7-Methylnonacosane CAS No. 76535-33-6

7-Methylnonacosane

Cat. No.: B14438607
CAS No.: 76535-33-6
M. Wt: 422.8 g/mol
InChI Key: YWNHSHLIXCZRHQ-UHFFFAOYSA-N
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Description

7-Methylnonacosane (C₃₀H₆₂) is a branched alkane characterized by a 29-carbon backbone (nonacosane) with a methyl group substituted at the 7th carbon position. It belongs to the class of mono-methyl alkanes, which are widely distributed in insect cuticles, where they function as recognition pheromones in social species such as ants and wasps . These hydrocarbons contribute to chemical signatures that enable nest-mate recognition and interspecies differentiation . Synthesized as pure (S)-enantiomers, this compound crystallizes in the monoclinic space group P2₁, forming hexagonal rod-like structures with distinct packing motifs influenced by the methyl group’s position .

Properties

CAS No.

76535-33-6

Molecular Formula

C30H62

Molecular Weight

422.8 g/mol

IUPAC Name

7-methylnonacosane

InChI

InChI=1S/C30H62/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-29-30(3)28-26-9-7-5-2/h30H,4-29H2,1-3H3

InChI Key

YWNHSHLIXCZRHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylnonacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a nonacosane precursor is reacted with a methylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective methylation at the 7th carbon position .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar alkylation techniques. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Methylnonacosane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reduction: Hydrogen gas (H₂), palladium (Pd) catalyst

    Substitution: Chlorine (Cl₂), bromine (Br₂), UV light, radical initiators

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

7-Methylnonacosane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylnonacosane in biological systems involves its interaction with specific receptors on the cuticles of insects. These interactions trigger behavioral responses, such as mating or aggregation. The molecular targets are typically olfactory receptors that detect the presence of the compound and initiate a signaling cascade leading to the observed behavior .

Comparison with Similar Compounds

Chain Length Variants

Compound Formula Chain Length Methyl Position Biological Source
(S)-9-Methylpentacosane C₂₆H₅₄ 25 9 Insect cuticles
(S)-9-Methylheptacosane C₂₈H₅₈ 27 9 Insect cuticles
(S)-7-Methylnonacosane C₃₀H₆₂ 29 7 Ants, wasps
(S)-9-Methylhentriacontane C₃₂H₆₆ 31 9 Insect cuticles

Key Observations :

  • Longer chains (e.g., C₃₀ vs. C₂₆) enhance hydrophobicity, improving cuticular waterproofing .

Methyl Position Isomerism

7-Methylnonacosane is compared below with positional isomers within the C₃₀H₆₂ series:

Compound Methyl Position Crystal Packing Scheme Structural Features
(S)-7-Methylnonacosane 7 Scheme A Hexagonal rods; greater curvature near methyl
(S)-9-Methylnonacosane 9 Scheme B Linear rods; terminal methyl clustering
(S)-11-Methylnonacosane 11 Scheme A Similar to 7-methyl isomer
(S)-13-Methylnonacosane 13 Scheme B Linear packing with minimal curvature

Key Findings :

  • Packing Motifs : Two distinct schemes emerge:
    • Scheme A (methyl near chain center, e.g., C7/C11): Clustering of side methyl groups creates curved molecular arrangements.
    • Scheme B (methyl near terminus, e.g., C9/C13): Terminal methyl groups align linearly, forming rigid rods .
  • Torsion Angles: Methyl position alters backbone torsion. For this compound, deviations from the fully extended conformation are ≤10°, but curvature near the methyl group is more pronounced than in 9-methylnonacosane .

Research Findings and Implications

Crystallographic Analysis

Single-crystal X-ray diffraction of this compound revealed twinning in one crystal, complicating refinement . Dispersion-corrected DFT calculations optimized the crystal structures, confirming hexagonal packing and validating the role of methyl position in molecular arrangement .

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